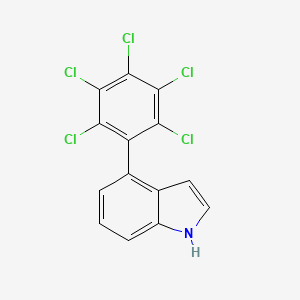

4-(Perchlorophenyl)-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Advanced Organic Chemistry

The indole nucleus is a fundamental structural motif in a multitude of biologically active compounds. mdpi.comnih.gov Its presence is integral to the function of essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. nih.gov This widespread natural occurrence has inspired medicinal chemists to utilize the indole core in the design of a wide range of therapeutic agents. mdpi.comnih.gov Many approved drugs for treating various conditions, from cancer and infections to inflammatory disorders and neurological diseases, feature an indole scaffold. mdpi.comnih.gov

The versatility of the indole ring lies in its unique electronic properties and the reactivity of its different positions (N1, C2, C3, and C4-C7 on the benzene (B151609) ring). nih.gov The pyrrole (B145914) portion is electron-rich, making the C3 position particularly susceptible to electrophilic substitution, while the benzene ring can be functionalized using modern cross-coupling and C-H activation techniques. chemijournal.comnih.gov This chemical adaptability allows for the creation of structurally diverse indole derivatives, making it a perennial subject of interest in the development of novel synthetic methodologies. openmedicinalchemistryjournal.combohrium.com

Overview of Substituted Indoles in Chemical Research

The functionalization of the indole core is a primary strategy in drug discovery and materials science. openmedicinalchemistryjournal.comresearchgate.net Introducing different substituents onto the indole ring dramatically alters the molecule's steric and electronic profile, thereby modifying its biological activity and physical properties. mdpi.com Research has shown that even minor changes to the substitution pattern can lead to significant differences in pharmacological effects. chula.ac.th

Substitutions can be made at various positions, with the C3 position being the most common due to the indole's inherent reactivity. chemijournal.com However, functionalization at other positions, including the benzene ring, has led to the discovery of potent and selective bioactive compounds. openmedicinalchemistryjournal.com The development of advanced synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, has greatly expanded the toolkit for creating complex, substituted indoles that were previously difficult to access. researchgate.net

Specific Context of Halogenated Indole Derivatives

Halogenation of the indole scaffold is a common strategy employed in nature and in the laboratory to modulate biological activity. nih.gov Halogen atoms, through their inductive and resonance effects, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Marine organisms, in particular, are a rich source of halogenated indole alkaloids, many of which exhibit potent pharmacological properties, including antimicrobial, antifungal, and antitumor activities. nih.gov

The introduction of halogens can profoundly impact the electronic nature of the indole ring. While halogens are inductively electron-withdrawing, they can also donate electron density through resonance. libretexts.org This dual effect can alter the reactivity of the indole ring and its interaction with biological macromolecules. For instance, the presence of a bromine atom at the C5 position of the indole nucleus has been shown to strongly favor antiproliferative activity in certain classes of compounds. nih.gov The study of halogenated indoles provides crucial insights into structure-activity relationships (SAR), guiding the design of more effective therapeutic agents. nih.gov

| Compound | Halogenation Pattern | Source/Type | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Bromoindoles | Various (commonly C5, C6) | Marine Natural Products | Anti-inflammatory, antibacterial, antifungal, antitumor | researchgate.net |

| Fluorinated Indoles | Various | Synthetic | Anticancer, antioxidant, fungicidal | researchgate.net |

| Meridianins | Brominated | Marine Invertebrates | Kinase inhibition, anticancer | nih.gov |

| Fostemsavir (BMS-663068) | Fluorinated | Synthetic | HIV-1 inhibitor | researchgate.net |

Introduction to 4-Substituted Indoles in Synthetic Chemistry

While substitutions at the C2 and C3 positions of the indole ring are well-established, functionalization at the C4 position on the benzene portion presents a greater synthetic challenge. nih.govacs.org The C4-H bond is relatively inert, and its direct functionalization requires overcoming issues of regioselectivity among the four C-H bonds of the indole's benzene ring. rsc.org

Despite these difficulties, the synthesis of 4-substituted indoles is of significant interest as this substitution pattern is found in various bioactive molecules. rsc.org Modern synthetic organic chemistry has risen to this challenge with the development of innovative strategies. Transition metal-catalyzed C-H activation, often using a directing group attached to the indole nitrogen (N1) or the C3 position, has emerged as a powerful tool for the regioselective installation of substituents at the C4 position. nih.govresearchgate.netacs.org Furthermore, classic cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a reliable method for forming C-C bonds at this position by coupling a 4-haloindole with an appropriate boronic acid. acs.org These advanced methods have made C4-decorated indoles more accessible for chemical and biological studies. rsc.org

Theoretical and Synthetic Considerations for Perchlorophenyl Moieties

The perchlorophenyl (pentachlorophenyl, C₆Cl₅) group is a unique substituent characterized by significant steric bulk and strong electron-withdrawing properties. nih.gov The five chlorine atoms withdraw electron density from the phenyl ring primarily through a powerful inductive (-I) effect, making the ring highly electron-deficient. wikipedia.org This electronic property can dramatically influence the reactivity and characteristics of the molecule to which it is attached.

Synthetic Considerations: The synthesis of the target compound, 4-(Perchlorophenyl)-1H-indole, while not explicitly reported, can be plausibly approached using modern cross-coupling methodologies. The most logical and widely applied strategy for creating such an aryl-aryl bond is the Suzuki-Miyaura cross-coupling reaction. mdpi.comuwindsor.ca This reaction would involve the palladium-catalyzed coupling of a 4-haloindole (e.g., 4-bromo-1H-indole) with a perchlorophenylboronic acid or a related organoboron reagent. acs.orgorganic-chemistry.org The choice of catalyst, ligand, base, and solvent would be critical to overcoming the potential challenges posed by the sterically hindered and electronically deactivated nature of the perchlorophenyl coupling partner. mdpi.com

| Component | Example Reagent | Role in Reaction | Reference |

|---|---|---|---|

| Indole Substrate | 4-Bromo-1H-indole or 4-Iodo-1H-indole | Electrophilic partner | acs.org |

| Arylating Agent | Perchlorophenylboronic acid (C₆Cl₅B(OH)₂) | Nucleophilic partner | organic-chemistry.org |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates C-C bond formation | mdpi.com |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands | Stabilizes and activates the palladium catalyst | mdpi.com |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron reagent | organic-chemistry.org |

| Solvent | Toluene, Dioxane, or DMF/Water mixtures | Reaction medium | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H6Cl5N |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

4-(2,3,4,5,6-pentachlorophenyl)-1H-indole |

InChI |

InChI=1S/C14H6Cl5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-2-1-3-8-6(7)4-5-20-8/h1-5,20H |

InChI Key |

OBUDMXNGMLHRSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Perchlorophenyl 1h Indole and Analogues

Strategic Approaches to 4-Substituted Indole (B1671886) Systems

The synthesis of C4-functionalized indoles has traditionally been hampered by the propensity of the indole ring to undergo electrophilic substitution at the C3-position. rsc.org Overcoming this inherent reactivity has necessitated the development of sophisticated and regioselective synthetic strategies.

Development of Regioselective Functionalization Techniques at C-4

Direct and selective functionalization of the C4-position of the indole nucleus represents a significant challenge in synthetic organic chemistry. chim.it The electron-rich nature of the pyrrole (B145914) ring typically directs reactions to the C3 or C2 positions. chim.it However, recent years have seen the emergence of transition-metal-catalyzed C-H activation as a powerful tool for achieving regioselectivity at the less reactive C4–C7 positions of the benzenoid core. nih.govdntb.gov.uanih.gov

The use of directing groups has been pivotal in achieving C4-selectivity. nih.gov These groups, often installed at the N1 or C3 position, coordinate to a metal catalyst and direct the functionalization to the C4-position. For instance, a pivaloyl group at the C3 position has been successfully employed to direct the C4-arylation of indoles. nih.gov Similarly, a transient directing group strategy, using inexpensive amino acids like glycine (B1666218), has been developed for the palladium-catalyzed C4-arylation and olefination of indole-3-carbaldehydes. sci-hub.se This approach is noteworthy for its excellent functional group tolerance. sci-hub.se

Theoretical studies have provided valuable insights into the regioselectivity of these reactions. nih.gov It has been observed that when the C-H bond activation is the rate-determining step, functionalization tends to occur at the C4 or C7 positions. nih.gov

Novel Cyclization and Annulation Strategies for 4-Substituted Indoles

Beyond direct C-H functionalization, novel cyclization and annulation strategies have been devised to construct the 4-substituted indole framework. These methods often involve the formation of the indole ring from a pre-functionalized precursor.

One such approach involves the cyclization of appropriately substituted anilines. For example, a zinc-catalyzed cyclization of anilines with propargyl alcohols has proven effective for preparing a range of substituted indoles, including challenging 4-substituted derivatives. organic-chemistry.org Another strategy utilizes a polymer-bound selenenyl bromide resin to cyclize o-allyl and o-prenyl anilines, affording solid-supported indoline (B122111) and indole scaffolds that can be further functionalized. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, have also been employed. A silver-catalyzed cascade Michael addition-annulation of 4-alkyl-2-ynylphenols with indoles has been reported for the synthesis of 4-indolebenzofurans. rsc.org Furthermore, intramolecular cyclization and annulation reactions of 3,5-unsubstituted, 4-substituted indoles involving an electrophilic aromatic substitution (SEAr) as the ring-closure step have been shown to be highly regioselective, providing access to indole 3,4- and 4,5-fused carbo- and heterocycles. beilstein-journals.org

Metal-Catalyzed Synthetic Routes

The development of metal-catalyzed reactions has revolutionized the synthesis of complex organic molecules, and the preparation of 4-substituted indoles is no exception. Palladium, copper, and rhodium catalysts have been at the forefront of these advancements.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 4-substituted indoles, palladium-catalyzed cross-coupling reactions are particularly valuable.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, has been employed for the synthesis of 5-arylated indoles and can be adapted for 4-arylated analogues. clockss.org A notable development is the use of a removable pivaloyl-directing group at the C3 position of indole to achieve regioselective C4-arylation with aryl iodides. nih.gov This reaction proceeds in good yields (58-83%) under relatively mild conditions. nih.gov

Furthermore, palladium-catalyzed direct C-H olefination at the C4 position of tryptophan derivatives has been achieved using a TfNH- directing group. nih.gov The use of a transient directing group like glycine has also enabled the Pd(II)-catalyzed C4-arylation and olefination of indole-3-carbaldehydes with high regioselectivity. sci-hub.se A novel palladium-catalyzed strategy has also been developed that provides a new entry into the Fischer indole synthesis, a classic method for indole formation. acs.org

| Reaction Type | Catalyst System | Directing Group | Substrates | Yield (%) | Reference |

| C4-Arylation | Pd(PPh3)2Cl2, Ag2O, DBU | 3-Pivaloyl | Indole, Aryl iodide | 58-83 | nih.gov |

| C4-Olefination | Pd(OAc)2, AgOAc | TfNH- | Tryptophan derivatives | 88 | nih.gov |

| C4-Arylation/Olefination | Pd(II) | Glycine (transient) | Indole-3-carbaldehydes | N/A | sci-hub.se |

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of N-arylindoles and other substituted indoles. nih.govacs.org The Ullmann condensation, a classic copper-catalyzed reaction, has been modernized to proceed under milder conditions.

A general method for the N-arylation of indoles using catalysts derived from CuI and various diamine ligands has been reported, allowing for the coupling of aryl iodides and bromides with a variety of indoles in high yields. nih.govrhhz.net Copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives provides a route to indoles in a mixture of water and methanol (B129727) at room temperature. organic-chemistry.org

More recently, a copper-catalyzed (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines has been developed for the synthesis of 2,3-disubstituted indoles. acs.org This method proceeds via a 1,4-conjugate addition and subsequent 5-exo-dig cyclization. acs.org Additionally, chemoselective copper-catalyzed reactions of indole-3-carbonitriles with diaryliodonium salts can lead to diverse N-arylindole-3-carboxamides or N-arylindole-3-carbonitriles depending on the reaction conditions. rsc.org

| Reaction Type | Catalyst System | Ligand | Substrates | Yield (%) | Reference |

| N-Arylation | CuI | trans-1,2-Cyclohexanediamine | Indoles, Aryl halides | High | nih.gov |

| N-Arylation | CuI | DMEDA | 2-Arylindoles, Aryl halides | Good to Excellent | rhhz.net |

| (4+1) Annulation | Copper catalyst | N/A | Terminal alkynes, 2-(Tosylmethyl)anilines | Up to 92% | acs.org |

Rhodium-Mediated Methodologies

Rhodium catalysts have proven to be exceptionally effective for the regioselective C-H activation and functionalization of indoles, particularly at the C4 position. sorbonne-universite.frresearchgate.netthieme-connect.com These methods often operate under mild conditions and exhibit high functional group tolerance.

A rhodium(III)-catalyzed regioselective C4-alkylation of indoles with nitroalkenes has been reported, furnishing the desired products in moderate to good yields. sorbonne-universite.frthieme-connect.com Deuterium labeling studies confirmed that C-H activation occurs exclusively at the C4 position. sorbonne-universite.frthieme-connect.com Another significant development is the rhodium-catalyzed direct C-H functionalization of unprotected indoles, which has been applied to the total syntheses of complex natural products like (-)-agroclavine and (-)-elymoclavine. acs.org

Rhodium(II) catalysts have also been utilized for the regioselective remote C-H alkylation of protic indoles with diazo compounds. snnu.edu.cn By carefully selecting the substrate and catalyst, C6-selective alkylation can be achieved, overriding the intrinsic C3 selectivity of the indole ring. snnu.edu.cn

| Reaction Type | Catalyst System | Reactant | Yield (%) | Reference |

| C4-Alkylation | [Cp*RhCl2]2, AgSbF6, KF | Nitroalkenes | Up to 96% | thieme-connect.com |

| C-H Functionalization | Rhodium catalyst | N/A | Unprotected indoles | N/A |

| C6-Alkylation | Rh2(S-PTTL)4 | Diazo compounds | Up to 85% | snnu.edu.cn |

Electrochemical Catalysis in Indole Synthesis

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, utilizing electrons as traceless reagents to forge complex molecular architectures under mild conditions. rsc.orgacs.org This approach avoids the need for stoichiometric chemical oxidants or reductants, which is advantageous for both environmental and economic reasons. rsc.orgsci-hub.se

In the context of indole synthesis, electrocatalysis offers innovative pathways. For instance, the dehydrogenative cyclization of 2-vinylanilides to form indoles can be achieved using an organic redox catalyst in an electrochemical setup, eliminating the need for external chemical oxidants. acs.org Another strategy involves the electrochemical intramolecular annulation of (hetero)arylamines with tethered alkynes. rsc.org This method can be catalyzed by transition metals like ruthenium, where the electric current is responsible for regenerating the active catalytic species, or it can proceed through metal-free pathways involving electrocatalytically generated N-centered radicals. rsc.org

While direct electrochemical synthesis of 4-(perchlorophenyl)-1H-indole has not been specifically detailed, these principles are highly applicable. A potential route could involve the electrochemical coupling of a suitably substituted aniline (B41778) derivative with a perchlorophenyl-containing alkyne. Furthermore, electrochemical methods have been successfully used to synthesize various 2-arylindoles and subsequently modify them, demonstrating the power of electrochemistry in creating C-C bonds and functionalizing the indole core. acs.orgnih.govresearchgate.net For example, cobalt-catalyzed electrochemical C-H annulation has been used for the atroposelective synthesis of biaryls, a technique that could be adapted for creating the axial chirality in certain indole derivatives. beilstein-journals.org

Table 1: Examples of Electrocatalytic Indole Synthesis Strategies

| Reaction Type | Catalyst/Mediator | Key Features | Reference |

| Dehydrogenative Cyclization | Organic Redox Catalyst | No external chemical oxidant needed; forms 3-substituted indoles. | acs.org |

| Intramolecular Annulation | Ferrocene (Redox Catalyst) | Metal-free annulation of arylamines with tethered alkynes. | rsc.org |

| Dehydrogenative Alkyne Annulation | Ruthenium(II) | Electric current regenerates the Ru catalyst. | rsc.org |

| C2-Quaternary Indolin-3-one Synthesis | Proline (Organocatalyst) | Combines electrochemistry and organocatalysis for asymmetric synthesis. | researchgate.netmdpi.com |

C-H Activation and Functionalization Strategies

Direct C-H activation has revolutionized the synthesis of complex molecules by allowing for the modification of native C-H bonds, thus streamlining synthetic routes and improving atom economy. indianchemicalsociety.com This is particularly relevant for the indole scaffold, where regioselective functionalization can be challenging due to the different reactivities of the various C-H bonds. nih.govrsc.org

Direct C-H Halogenation Protocols for Indoles

Halogenated indoles are crucial intermediates in organic synthesis, serving as versatile precursors for cross-coupling reactions. sci-hub.se Traditional halogenation methods often require hazardous reagents like molecular halogens (e.g., N-halosuccinimides). sci-hub.se Modern approaches focus on direct C-H halogenation using more benign halogen sources, such as halide salts.

Electrochemical methods offer a particularly green and efficient strategy for the direct C-H halogenation of indoles. sci-hub.se Using an undivided cell under constant-current conditions, indole and its derivatives can be regioselectively halogenated at the C3 position with iodide, bromide, or chloride salts without the need for a metal catalyst or chemical oxidant. sci-hub.se However, functionalization at other positions, such as C2, can be achieved by strategic placement of an electron-withdrawing group on the indole nitrogen. researchgate.net While these methods predominantly target the C3 and C2 positions, they underscore the principle of direct C-H halogenation which could be adapted for more complex substrates.

Regioselective C-H Functionalization at Indole Positions

Achieving regioselectivity in the C-H functionalization of the indole's benzene (B151609) ring (positions C4, C5, C6, and C7) is notably difficult due to the higher intrinsic nucleophilicity of the pyrrole ring. nih.gov However, significant progress has been made using transition-metal catalysis, often guided by directing groups. rsc.org

The C4 position, crucial for the synthesis of this compound, has been a particular focus. Various catalytic systems have been developed to direct arylation, olefination, or amidation to this site. nih.govacs.org

Ruthenium Catalysis: A Ru-catalyzed method employing an aldehyde functional group at C3 as a removable directing group enables highly regioselective C4-functionalization. rsc.orgacs.org This strategy allows for the synthesis of 4-substituted indoles under mild, open-flask conditions. acs.org

Palladium Catalysis: Palladium catalysts are widely used for C4-arylation. nih.gov By employing a pivaloyl directing group, C-H activation and subsequent arylation with aryl iodides can be achieved at the C4 position. nih.govrsc.org The choice of additives, such as specific acids, can even tune the catalytic pathway, leading to either C4-arylation or a domino C4-arylation/carbonyl migration. rsc.org

Rhodium Catalysis: Rhodium-catalyzed C-H activation has also been successfully applied for the direct functionalization of the C4 position of unprotected indoles. acs.orgacs.org

These directing group strategies provide a blueprint for the synthesis of this compound. A plausible approach would involve a palladium-catalyzed C-H activation/arylation of a C3-directing group-substituted indole with a perchlorinated aryl halide or boronic acid.

Table 2: Selected Methods for Regioselective C4-Functionalization of Indoles

| Catalyst System | Directing Group | Functionalization Type | Key Advantage | Reference |

| Ru catalyst | C3-Aldehyde | Alkenylation/Alkylation | Mild conditions, open flask. | rsc.orgacs.org |

| Pd(OAc)₂ | C3-Pivaloyl | Arylation | Tunable reaction pathways with acid additives. | nih.govrsc.org |

| Rhodium catalyst | N-Carboxamide | Cyclization | Divergent synthesis of fused heterocycles. | acs.org |

| Pd(OAc)₂ | C3-Carbonyl | Fluoroalkylation | Access to C4-fluoroalkylated indoles. | rsc.org |

Organocatalytic and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthesis, particularly for creating chiral molecules. nih.govacs.org

Atroposelective Synthesis of Chiral Indole Derivatives

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. Atropisomeric indole derivatives, where the chiral axis involves the indole ring, are important motifs in bioactive compounds and chiral ligands. nih.govacs.org However, their synthesis is challenging due to typically lower rotational barriers compared to other biaryl systems. nih.govrsc.org

Organocatalysis has provided powerful solutions for the atroposelective synthesis of aryl indoles. nih.govnih.gov Chiral phosphoric acids, for example, are highly effective catalysts. They can facilitate the atroposelective synthesis of N-, 2-, or 3-arylindoles through dynamic kinetic resolution, where hydrogen bonding between the substrate and the catalyst is crucial for achieving high enantioselectivity. nih.gov Another approach involves the intramolecular (4+2) annulation of enals with ynamides, catalyzed by a chiral secondary amine, to produce axially chiral 7-aryl indolines with excellent enantioselectivity. rsc.org These methods highlight the potential to construct a molecule like this compound in an enantiomerically pure form, should substitution patterns create a stable chiral axis.

Synthetic Challenges and Innovations for Perchlorophenyl Incorporation

The incorporation of a perchlorophenyl group presents unique synthetic hurdles. The steric bulk of the C₆Cl₅ group can significantly hinder reactions at adjacent positions. researchgate.netcsic.es Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, making it a challenging substrate for certain coupling reactions. acs.org

The Suzuki-Miyaura reaction is a cornerstone for forming C-C bonds between aryl partners. numberanalytics.comacs.org However, coupling electron-deficient substrates like perchloroarenes can be difficult. acs.orgacs.org Success often relies on specialized catalysts and ligands. Bulky, electron-donating phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the key oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically hindered or electronically deactivated substrates. mdpi.comnih.gov

For a substrate like hexachlorobenzene, site-selective coupling is another major challenge. Research on perchloropyridine has shown that Suzuki-Miyaura coupling can be directed selectively to the C2 and C6 positions, bypassing the electronically similar C4 position. nih.gov This selectivity is governed by the specific palladium catalyst system and reaction conditions. Therefore, constructing this compound via a cross-coupling reaction would likely require the use of a pre-functionalized perchlorophenyl component, such as 1-bromo-2,3,4,5,6-pentachlorobenzene or the corresponding boronic acid, coupled with a C4-functionalized indole derivative. The steric hindrance from the ortho-chlorine atoms on the perchlorophenyl ring would remain a significant challenge, likely requiring highly active and robust catalyst systems to achieve reasonable yields. researchgate.net

Steric and Electronic Considerations in Perchlorophenyl Attachment

The formation of the C4-aryl bond in 4-arylindoles is an intricate process governed by both the steric bulk and the electronic nature of the coupling partners. In the case of this compound, these factors are particularly pronounced.

Steric Hindrance:

The perchlorophenyl group (C₆Cl₅) is exceptionally bulky due to the five chlorine atoms, which are significantly larger than hydrogen atoms. This steric bulk poses a major obstacle to its attachment at the C4 position of the indole ring. The C4 and C5 positions of indole are already more sterically encumbered than other positions, being flanked by the pyrrole and benzene rings. The approach of a large perchlorophenyl group to the C4 position is therefore highly restricted.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for biaryl synthesis. nih.gov However, the efficiency of these reactions is known to be sensitive to steric hindrance. organic-chemistry.org In the synthesis of sterically crowded biaryls, the oxidative addition and reductive elimination steps of the catalytic cycle can be significantly slowed down. For the synthesis of di- and tri-ortho-substituted biaryls, specialized catalysts and reaction conditions are often necessary to achieve good yields. organic-chemistry.org The perchlorophenyl group can be considered to have two ortho-substituents (the chlorine atoms at C2' and C6'), making the synthesis of this compound a classic example of sterically demanding biaryl synthesis.

The Larock indole synthesis, another powerful method, also demonstrates sensitivity to steric effects. The regioselectivity of the reaction is often controlled by the steric demands of the substituents on the alkyne, with the bulkier group preferentially ending up at the C2 position of the resulting indole. ub.edu While this reaction is typically used for forming the indole ring itself, the underlying principles of steric control are broadly applicable to understanding bond formation involving substituted indoles.

Electronic Effects:

The electronic properties of both the indole and the perchlorophenyl ring play a crucial role. The indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic. nih.gov Friedel-Crafts type reactions, for instance, overwhelmingly favor substitution at C3. Directing a reaction to the C4 position often requires specific strategies, such as the use of directing groups. nih.gov

The interplay of these steric and electronic factors is summarized in the table below:

| Feature | 4-Position of Indole | Perchlorophenyl Group | Synthetic Implication |

| Steric Profile | Moderately hindered, adjacent to the fused pyrrole ring. | Extremely bulky due to five chlorine atoms. | Significant steric clash, hindering bond formation. Requires specialized catalysts and conditions to overcome steric repulsion. organic-chemistry.org |

| Electronic Profile | Part of an electron-rich aromatic system. | Highly electron-deficient due to the inductive effect of chlorine atoms. | Favorable for oxidative addition of a perchlorophenyl halide in cross-coupling reactions. However, the electron-rich indole may require specific activation or directing groups for C4-functionalization. nih.gov |

Strategies for Overcoming Synthetic Hurdles in Highly Halogenated Systems

The synthesis of highly halogenated aromatic compounds, such as this compound, necessitates the use of advanced synthetic strategies to overcome the dual challenges of steric hindrance and electronic deactivation.

Advanced Cross-Coupling Reactions:

Modern palladium-catalyzed cross-coupling reactions offer the most promising routes. For sterically hindered substrates, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, have been developed to facilitate the challenging oxidative addition and reductive elimination steps with sterically demanding aryl chlorides. organic-chemistry.org Similarly, N-heterocyclic carbene (NHC) ligands have shown great efficacy in promoting difficult cross-coupling reactions.

The Kumada-Corriu coupling, which utilizes a Grignard reagent, is a powerful method for the synthesis of sterically crowded biaryls. organic-chemistry.org A potential route to this compound could involve the coupling of a 4-haloindole with perchlorophenylmagnesium chloride or vice versa. The high reactivity of Grignard reagents can often overcome the steric barriers that are prohibitive for other methods.

A summary of potential cross-coupling strategies is presented below:

| Coupling Reaction | Indole-based Reagent | Perchlorophenyl Reagent | Key Considerations |

| Suzuki-Miyaura | 4-Indoleboronic acid/ester | Perchlorophenyl halide | Requires a robust palladium catalyst with bulky ligands to overcome steric hindrance. The synthesis of perchlorophenylboronic acid could also be challenging. |

| Kumada-Corriu | 4-Haloindole | Perchlorophenyl Grignard reagent | Highly reactive nucleophile may overcome steric hindrance. Requires careful control of reaction conditions due to the reactivity of the Grignard reagent. organic-chemistry.org |

| Stille | 4-Stannylindole | Perchlorophenyl halide | Milder conditions than Kumada, but toxicity of organotin reagents is a significant drawback. |

| Hiyama | 4-Silylindole | Perchlorophenyl halide | Activated by a fluoride (B91410) source; offers a less toxic alternative to Stille coupling. |

Directed C-H Activation:

An alternative, more atom-economical approach is directed C-H activation. This strategy involves the installation of a directing group on the indole nitrogen (N1) or another position, which can coordinate to a transition metal catalyst and direct the arylation to the C4 position. This approach avoids the pre-functionalization of the indole ring with a halide or boronic acid. While challenging, successful examples of regioselective C-H functionalization of indoles have been reported and could be adapted for this purpose. nih.gov

Synthesis of Precursors:

The development of a successful synthesis for this compound would likely rely on a combination of these advanced techniques, carefully tailored to manage the extreme steric and electronic demands of the target molecule.

Electronic Structure, Reactivity, and Mechanistic Insights

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for understanding molecular properties where experimental data is scarce. These methods allow for the detailed investigation of molecular structure, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. science.gov It is employed to determine various molecular properties, including optimized geometries, electronic energies, and spectroscopic parameters. science.govd-nb.info

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For a molecule like 4-(Perchlorophenyl)-1H-indole, a key structural parameter is the dihedral angle between the indole (B1671886) ring and the perchlorophenyl ring. The rotation around the single bond connecting these two rings gives rise to different conformers with varying steric and electronic interactions.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom. researchgate.net By calculating the energy of the molecule at various dihedral angles, the most stable conformer (the global minimum on the potential energy surface) can be identified. ethz.ch The steric hindrance caused by the ortho-chlorine atoms on the phenyl ring and the hydrogen atom at the 5-position of the indole ring significantly influences the preferred conformation. Theoretical calculations predict that to minimize steric repulsion, the tetrachlorophenyl ring is likely to be twisted out of the plane of the indole moiety. ub.edu This non-planar arrangement prevents significant π-delocalization between the two aromatic systems. ub.edu

Table 1: Representative Torsion Angles for Biaryl Systems This table illustrates typical calculated torsion angles in related biaryl systems, highlighting the tendency for non-planar conformations.

| Compound System | Method/Basis Set | Calculated Torsion Angle (°) |

| N-phenylcarbazole | DFT/B3LYP | ~55-65 |

| 2-phenylpyridine | DFT/B3LYP | ~30-40 |

| Biphenyl | DFT/B3LYP | ~38-42 |

Note: Data is representative of typical computational results for similar systems and not specific to this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netlibretexts.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgwuxiapptec.com Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the indole ring due to its lone pair of electrons, and across the π-system of the indole ring. These regions are the most likely sites for electrophilic attack. uni-muenchen.de

Positive Potential (Blue): Located around the N-H proton of the indole ring, making it the primary site for deprotonation. wuxiapptec.com The electron-withdrawing nature of the five chlorine atoms on the phenyl ring would also create a significant region of positive potential on that part of the molecule, making it susceptible to nucleophilic attack. The electrostatic potential is a useful descriptor for understanding intermolecular interactions. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ufla.br

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor. For indole derivatives, the HOMO is typically localized on the electron-rich indole ring system. mdpi.com

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to act as an electron acceptor. In this compound, the LUMO is expected to be concentrated on the electron-deficient perchlorophenyl ring, due to the strong electron-withdrawing effect of the chlorine atoms. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical stability and reactivity of the molecule. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscience.gov Conversely, a small energy gap suggests higher reactivity.

Table 2: Representative Frontier Orbital Energies (eV) for Indole Derivatives This table provides examples of HOMO, LUMO, and energy gap values calculated for related compounds using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole | -5.31 | -0.15 | 5.16 |

| 4-Chloroindole | -5.45 | -0.38 | 5.07 |

| 5-Nitroindole | -6.52 | -2.51 | 4.01 |

| Indole-3-carbaldehyde | -6.01 | -1.89 | 4.12 |

Note: These values are illustrative and calculated using various DFT methods. They serve to show trends in how substitution affects frontier orbital energies.

DFT calculations are widely used to predict vibrational spectra (FT-IR and Raman) by calculating the harmonic vibrational frequencies of a molecule. science.govaps.org These theoretical spectra can aid in the interpretation of experimental data and the assignment of specific vibrational modes to corresponding functional groups. researchgate.net Due to the approximations inherent in the calculations (e.g., the harmonic approximation), calculated frequencies are often systematically higher than experimental values. To improve accuracy, they are commonly multiplied by an empirical scaling factor. researchgate.netarxiv.org

For this compound, key predicted vibrational modes would include:

N-H stretching of the indole ring.

C-H stretching and bending of the aromatic rings.

C-N stretching modes.

C-Cl stretching modes of the perchlorophenyl group.

Stretching and deformation modes of the indole and phenyl rings.

DFT can also predict other spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

Table 3: Typical Calculated Vibrational Frequencies (cm⁻¹) for Key Bonds

| Vibrational Mode | Typical Calculated Range (cm⁻¹) |

| N-H Stretch (Indole) | 3500 - 3600 |

| Aromatic C-H Stretch | 3100 - 3200 |

| C=C Aromatic Stretch | 1450 - 1650 |

| C-N Stretch | 1300 - 1350 |

| C-Cl Stretch | 600 - 800 |

Note: These are unscaled, representative frequency ranges from DFT calculations for similar structural motifs.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their reactivity or a specific biological interaction. ajrconline.org These models use calculated molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule. nih.gov

For a molecule like this compound, a QSAR model would utilize descriptors derived from its structure to predict its behavior in a given system. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, van der Waals volume. mdpi.com

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters derived from DFT (e.g., dipole moment, HOMO/LUMO energies, MEP values), and hydrophobic parameters (e.g., logP). nih.gov

A typical QSAR model is developed by building a regression equation that links these descriptors to an observed activity for a series of related compounds. mdpi.com The resulting model can then be used to predict the activity of new, untested molecules. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Electronegativity, Electron Density. mdpi.com |

| Steric/Topological | Molecular Weight, Molar Volume, Surface Area, van der Waals Volume, Kier & Hall Shape Indices. mdpi.com |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient), Molar Refractivity. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy. |

Quantitative Structure-Reactivity/Interaction Relationship (QSAR) Studies

Mechanistic Investigations of Reaction Pathways

Understanding the chemical reactions that form and modify the indole scaffold is fundamental to synthetic chemistry.

The synthesis of the indole core is achieved through various cyclization reactions, each with a distinct mechanism. Classic methods like the Fischer indole synthesis involve the acid-catalyzed cyclization and rearrangement of a phenylhydrazone. wikipedia.orgbyjus.com More modern approaches often rely on metal-catalyzed cross-coupling followed by cyclization.

For a C4-substituted indole, a potential synthetic route could involve a Larock indole synthesis or a related palladium-catalyzed annulation. However, direct functionalization of a pre-formed indole ring at the C4 position is challenging. Electrophilic substitution, the most common reaction for indoles, overwhelmingly favors the C3 position due to the stability of the resulting intermediate. wikipedia.orgrsc.org To achieve C4 substitution, one might need to employ directed metalation strategies or start with an already substituted aniline (B41778) precursor.

Mechanisms of indole formation often involve:

Reductive Cyclization: The cyclization of ortho-nitrostyrenes or related compounds, often catalyzed by metals like palladium or iron, where the nitro group is reduced and subsequently participates in ring formation. nih.govbeilstein-journals.org

Heck Cyclization: An intramolecular Heck reaction can form the indole ring from a suitable vinyl halide or triflate precursor. beilstein-journals.org

Electrophilic Cyclization: This process involves the activation of an alkyne by an electrophile (like iodine), followed by a nucleophilic attack from the nitrogen atom to close the ring. chim.it

Catalysts are central to many modern indole syntheses, offering high efficiency and control over regioselectivity. organic-chemistry.org Transition metals, particularly palladium, are widely used. mdpi.com

The general catalytic cycle for a palladium-catalyzed cross-coupling and cyclization (e.g., Sonogashira coupling followed by cyclization) involves:

Oxidative Addition: The Pd(0) catalyst inserts into an aryl-halide bond (e.g., on a 2-haloaniline derivative). nih.govbeilstein-journals.org

Transmetalation or Carbopalladation: A second component (e.g., a terminal alkyne) is introduced.

Reductive Elimination: The catalyst is regenerated, and the product is released.

Lewis acids like AlCl₃ and Brønsted acids are also used as catalysts, particularly in classical methods like the Fischer synthesis, to promote the necessary cyclization and rearrangement steps. wikipedia.orgbeilstein-journals.org The choice of catalyst and reaction conditions is critical for achieving high yields and directing the reaction toward the desired isomer. chemistryviews.org

Table 3: Common Catalysts in Indole Synthesis and Functionalization

| Catalyst | Reaction Type | Role of Catalyst |

|---|---|---|

| Pd(OAc)₂, Pd(PPh₃)₄ | Heck, Suzuki, Sonogashira, Buchwald-Hartwig | Facilitates C-C and C-N bond formation via a Pd(0)/Pd(II) catalytic cycle. nih.govmdpi.com |

| NiCl₂, CuI | Carbonylative Cyclization, Co-catalyst | Used for specific cyclization reactions, often in combination with other metals. beilstein-journals.orgmdpi.com |

| Au(III), In(III) | Annulation of Alkynylanilines | Activates alkyne C-C triple bonds towards nucleophilic attack by the aniline nitrogen. organic-chemistry.org |

| H₂SO₄, PPA, ZnCl₂ | Fischer Indole Synthesis | Acts as a Brønsted or Lewis acid to protonate intermediates and catalyze the key rsc.orgrsc.org-sigmatropic rearrangement and dehydration steps. wikipedia.org |

Unlike most amines, the indole nitrogen is non-basic because its lone pair of electrons is part of the aromatic π-system. wikipedia.org When subjected to strong acids, indole derivatives preferentially protonate on carbon, primarily at the C3 position. wikipedia.orgrsc.orgacs.org This is due to the formation of a relatively stable indoleninium cation, where the positive charge is delocalized. The pKa of protonated indole is approximately -3.6. wikipedia.org The presence of the strongly electron-withdrawing perchlorophenyl group at C4 would further decrease the basicity of the ring, making protonation even more difficult.

Rearrangement reactions are key steps in several indole syntheses. The most famous example is the rsc.orgrsc.org-sigmatropic rearrangement that occurs in the Fischer indole synthesis. wikipedia.orgbyjus.com After the initial formation of a phenylhydrazone, it tautomerizes to an ene-hydrazine intermediate. Upon protonation, this intermediate undergoes a concerted pericyclic rearrangement where a C-C bond is formed and the weak N-N bond is cleaved, ultimately leading to the indole structure after elimination of ammonia. wikipedia.orgbyjus.com Understanding these fundamental protonation and rearrangement pathways is essential for controlling reaction outcomes in the synthesis of complex indole derivatives.

Kinetic Studies and Their Mechanistic Implications for Indole Oxidation

The oxidation of indoles is a fundamental transformation that can yield a variety of valuable nitrogen-containing compounds. Kinetic studies of these reactions are crucial for elucidating the underlying mechanisms, which often involve complex pathways and reactive intermediates.

The oxidation of the parent indole molecule can proceed through several mechanisms depending on the oxidant and reaction conditions. For instance, oxidation initiated by hydroxyl radicals (•OH) is a dominant pathway in atmospheric chemistry, with calculated rate constants in the order of 7.9 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org This reaction typically involves the addition of the radical to the electron-rich C2-C3 double bond, leading to the formation of intermediates that can be further converted to products like isatin (B1672199) or 2-oxindoles. copernicus.orgcopernicus.org Electrochemical oxidation of simple indoles at platinum anodes occurs at approximately +1.0 V vs. a normal hydrogen electrode, indicating a process that involves multiple electron transfers and often leads to electrode fouling due to the formation of polymeric films. nlc-bnc.ca

For this compound, the oxidation kinetics and mechanism are expected to be significantly modulated by the substituent. The perchlorophenyl group exerts two major effects:

Electronic Deactivation : The five chlorine atoms on the phenyl ring are strongly electron-wasting due to their high electronegativity. This cumulative inductive effect withdraws electron density from the indole core, making the C2-C3 double bond less nucleophilic. Consequently, the rate of electrophilic attack by oxidizing agents is expected to decrease significantly compared to unsubstituted indole. Studies on substituted indoles have consistently shown that electron-withdrawing groups increase the oxidation potential, making the removal of an electron from the π-system more difficult. nih.govosaka-u.ac.jp

Steric Hindrance : The bulky perchlorophenyl group at the C4 position sterically shields the adjacent C3 and C5 positions of the indole ring. This hindrance can impede the approach of oxidants, further slowing the reaction rate. nih.govacs.org While C3 is the most common site of initial attack in electrophilic reactions on indoles, steric congestion at a neighboring position can alter regioselectivity or inhibit the reaction altogether. wiley.com

Therefore, kinetic studies on the oxidation of this compound would likely reveal a slower reaction rate compared to the parent indole. The mechanism might also be altered; for example, the significant deactivation of the C2-C3 bond could make other oxidation pathways, such as those involving the nitrogen atom or the benzene (B151609) portion of the indole, more competitive, although these are generally less favored. nih.govsemanticscholar.org

Electronic Effects of Perchlorophenyl Substitution

The substitution of a perchlorophenyl group onto the indole scaffold at the C4-position introduces profound electronic perturbations that redefine the charge distribution and subsequent chemical behavior of the entire molecule. These effects are a combination of strong inductive withdrawal and weaker resonance effects, which collectively reduce the electron density of the indole core.

Inductive and Resonance Effects of Multiple Halogens

The electronic influence of a substituent is typically described by a combination of inductive and resonance effects. auburn.edudu.edu.eg

Inductive Effect (-I) : Chlorine is an electronegative atom that pulls electron density away from the atom it is bonded to through the sigma (σ) bond framework. auburn.edu In the case of a perchlorophenyl group, the five chlorine atoms exert a powerful, cumulative negative inductive effect (-I), strongly withdrawing electron density from the phenyl ring and, by extension, from the attached indole nucleus. This effect is transmitted through the bonds and is most pronounced at the point of attachment. ufp.pt

Resonance Effect (+R) : Halogens possess lone pairs of electrons in p-orbitals that can be delocalized into an adjacent π-system, an effect known as positive resonance (+R) or mesomerism (+M). du.edu.eglibretexts.org This effect donates electron density to the aromatic ring. However, for halogens beyond the first row (like chlorine), the overlap between the chlorine 3p orbitals and the carbon 2p orbitals of the ring is not very effective. While a single chlorine atom does exhibit a weak +R effect, in a perchlorinated system, the overwhelming inductive withdrawal by five chlorine atoms is the dominant electronic factor.

Table 1: Summary of Electronic Effects of the Perchlorophenyl Substituent

| Effect | Description | Influence on Indole Core |

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds by the five electronegative chlorine atoms. | Strong deactivation; pulls electron density from the indole ring. |

| Resonance Effect (+R) | Donation of electron density from chlorine lone pairs into the π-system. | Weak and largely overshadowed by the strong -I effect. |

| Net Electronic Effect | Overwhelmingly electron-withdrawing. | Significant reduction in the nucleophilicity of the indole system. |

Impact on Aromaticity and Electron Density Distribution within the Indole Core

The indole molecule is an aromatic, π-excessive heterocycle, meaning its ten π-electrons are delocalized over nine atoms, leading to high electron density, particularly at the C3 position. ic.ac.ukpageplace.de The introduction of the strongly electron-withdrawing perchlorophenyl group at C4 drastically alters this electronic landscape.

While the fundamental aromaticity of the indole core is retained, the distribution of the π-electrons is perturbed. The electron density is polarized away from the indole and towards the substituent. This effect is most pronounced at the positions ortho and para to the point of substitution (C5 and C7, and to a lesser extent, the pyrrole (B145914) ring). The normally electron-rich C3 position, while still the most nucleophilic site on the pyrrole ring, becomes significantly less so compared to unsubstituted indole. ic.ac.uk The capability for changes in electron density is a key determinant of molecular reactivity. mdpi.com

Table 2: Qualitative Impact of 4-Perchlorophenyl Substitution on Electron Density of the Indole Core

| Position in Indole Ring | Electron Density in Unsubstituted Indole | Expected Electron Density in this compound | Rationale |

| N1 | High (lone pair contribution to aromaticity) | Decreased | Inductive pull from the substituent affects the entire π-system. |

| C2 | Moderate | Decreased | General deactivation of the pyrrole ring. |

| C3 | Highest (most nucleophilic site) | Significantly Decreased | General deactivation; the primary site of reactivity is made less electron-rich. |

| C4 | Moderate | Decreased | Direct attachment to the electron-withdrawing group. |

| Benzene Ring (C5-C7a) | High (aromatic) | Decreased | Inductive effects are transmitted through the fused ring system. |

Modulation of Indole Reactivity by the Perchlorophenyl Group

The chemical reactivity of the indole nucleus is a direct consequence of its electronic structure. The changes induced by the 4-perchlorophenyl substituent—namely, the reduction in electron density and the introduction of significant steric bulk—combine to modulate its reactivity in two key ways.

First, the strong deactivating nature of the perchlorophenyl group makes the indole ring significantly less reactive towards electrophiles. rsc.org Electrophilic aromatic substitution, the hallmark reaction of indoles which preferentially occurs at C3, would be much slower for this compound than for indole itself. ic.ac.ukpageplace.de Reactions that proceed readily with indole might require much harsher conditions (e.g., stronger electrophiles, higher temperatures) or may fail to proceed at all. osaka-u.ac.jp Studies on indoles with electron-withdrawing groups confirm that they exhibit lower reactivity in many catalytic and non-catalytic reactions. rsc.orguri.eduacs.org

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like 4-(Perchlorophenyl)-1H-indole, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be indispensable for confirming its structure.

¹H and ¹³C NMR Chemical Shift Analysis and Assignments

In the ¹H NMR spectrum of a hypothetical 4-(aryl)-1H-indole, the indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift, generally in the range of δ 8.0-8.5 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the indole ring would exhibit characteristic coupling patterns. For instance, H5 and H7 would likely be doublets, while H6 would be a triplet (or more complex multiplet depending on coupling). The protons on the pyrrolic part of the indole (H2 and H3) would also show distinct signals.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atoms of the perchlorophenyl ring would have chemical shifts influenced by the electron-withdrawing chlorine atoms. The indole carbons would resonate at their characteristic positions, with C2 and C7 typically being the most deshielded among the indole ring carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 8.1 (br s) | - |

| C2-H | 7.2 (t) | 125.0 |

| C3-H | 6.5 (t) | 102.5 |

| C4 | - | 128.0 |

| C5-H | 7.5 (d) | 120.0 |

| C6-H | 7.1 (t) | 122.0 |

| C7-H | 7.6 (d) | 111.0 |

| C3a | - | 127.5 |

| C7a | - | 136.0 |

| C1' | - | 135.0 |

| C2'/C6' | - | 130.0 |

| C3'/C5' | - | 132.0 |

| C4' | - | 131.0 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Two-Dimensional NMR Techniques for Complex Structural Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the indole ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the chemical shifts of protonated carbons.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) carbons, such as C4, C3a, C7a, and the carbons of the perchlorophenyl ring, by observing their long-range couplings with nearby protons.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibration of the indole ring would appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (indole and perchlorophenyl) would give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1350-1250 cm⁻¹ range. The C-Cl stretching vibrations of the perchlorophenyl group would produce strong absorptions in the fingerprint region, typically below 1100 cm⁻¹.

Table 2: Hypothetical FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch | 3400 - 3300 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-N stretch | 1350 - 1250 |

| C-Cl stretch | < 1100 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings would be expected to give rise to strong Raman signals. The C-Cl symmetric stretching vibrations would also likely be prominent. The N-H stretching vibration, while strong in the IR, is often weaker in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The indole ring system is known to be chromophoric and fluorescent.

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show characteristic absorption bands arising from π-π* electronic transitions within the indole and perchlorophenyl moieties. Typically, indoles exhibit two main absorption bands, a stronger band around 220-230 nm and a weaker, more structured band in the 260-290 nm region. The substitution at the 4-position with a perchlorophenyl group would likely cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound would be expected to exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The position of the emission maximum and the fluorescence quantum yield would be sensitive to the solvent polarity. The large, electron-withdrawing perchlorophenyl group could potentially influence the fluorescence properties of the indole core, possibly leading to quenching or shifting of the emission wavelength compared to unsubstituted indole.

Analysis of Electronic Transitions (¹Lₐ, ¹Lₑ) in Substituted Indoles

The ultraviolet-visible (UV-Vis) absorption spectrum of indole and its derivatives is characterized by two primary electronic transitions, designated as ¹Lₐ and ¹Lₑ. researchgate.netresearchgate.net These transitions originate from the two lowest-lying π-π* excited singlet states. The ¹Lₐ state is generally more polar and has a larger transition dipole moment compared to the ¹Lₑ state. researchgate.net In the parent indole molecule, these two states are close in energy, leading to overlapping absorption bands. researchgate.net

The substitution on the indole ring significantly influences the energy levels and mixing of the ¹Lₐ and ¹Lₑ states. nih.govchemrxiv.org The position of the substituent is particularly critical; studies have shown that substitution at the 4-position has a profound effect on the electronic transition dipole moments of the indole chromophore. nih.govsquarespace.com

For this compound, the perchlorophenyl group acts as a strong electron-withdrawing substituent. Electron-withdrawing groups (EWGs) on the indole ring, especially at the 4-position, are known to cause a significant bathochromic (red) shift in the absorption spectrum. squarespace.com This shift is attributed to the stabilization of the LUMO (Lowest Unoccupied Molecular Orbital), which decreases the HOMO-LUMO energy gap. The strong inductive and resonance effects of the perchlorophenyl group are expected to substantially lower the energy of the ¹Lₐ state, making it the lowest energy excited state. This often results in a more resolved spectrum compared to the parent indole. nih.gov

| Substituent Group | Position | Effect on ¹Lₐ/¹Lₑ States | Expected Absorption Shift |

| Perchlorophenyl | 4 | Strong stabilization of the ¹Lₐ state | Significant red-shift |

| Nitro (-NO₂) | 4 | Strong stabilization of the ¹Lₐ state | Significant red-shift squarespace.com |

| Cyano (-CN) | 4 | Stabilization of the ¹Lₐ state | Red-shift nih.gov |

| Methyl (-CH₃) | 4 | Minor perturbation | Slight blue-shift |

| Hydroxy (-OH) | 5 or 6 | Lifts ¹Lₐ/¹Lₑ degeneracy, resolving bands nih.gov | Varies with position |

Solvent and Substituent Effects on Optical Spectra

The optical properties of indole derivatives are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.org This effect arises from differential solvation of the ground and excited states of the molecule. nih.gov An increase in solvent polarity typically causes a bathochromic (red) shift in the fluorescence emission spectrum of substituted indoles, indicating a larger dipole moment in the excited state compared to the ground state. core.ac.ukrsc.org

The magnitude of the solvatochromic shift is directly related to the nature of the substituent. The presence of the potent electron-withdrawing perchlorophenyl group at the 4-position of the indole ring is expected to induce a significant intramolecular charge transfer (ICT) character upon photoexcitation. This ICT results in a substantial increase in the dipole moment of the excited state. researchgate.net Consequently, this compound is predicted to exhibit strong positive solvatochromism, where polar solvents stabilize the highly polar excited state more effectively than the less polar ground state, leading to a pronounced red shift in emission spectra with increasing solvent polarity. rsc.org

| Solvent | Polarity (ET(N)) | Expected Effect on this compound Absorption (λₘₐₓ) | Expected Effect on this compound Emission (λₘₐₓ) |

| Cyclohexane | 0.006 | Shorter wavelength | Shorter wavelength |

| Toluene | 0.099 | ↓ | ↓ |

| Dichloromethane | 0.309 | ↓↓ | ↓↓ |

| Ethanol | 0.654 | ↓↓↓ | ↓↓↓ |

| Water | 1.000 | Longest wavelength | Longest wavelength |

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds. pnnl.gov Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide mass measurements with high accuracy and resolving power, typically to within a few parts per million (ppm). pnnl.govmdpi.com

For this compound, HRMS would be used to determine its exact mass, thereby confirming its molecular formula, C₁₄H₆Cl₅N. The technique is sensitive enough to distinguish the mass of the target compound from other molecules with the same nominal mass but different elemental compositions. Furthermore, the characteristic isotopic pattern generated by the five chlorine atoms (³⁵Cl and ³⁷Cl) serves as a definitive signature for the presence and number of chlorine atoms in the molecule. The observed isotopic distribution pattern in the mass spectrum must match the theoretically calculated pattern for a C₁₄H₆Cl₅N species, providing unequivocal structural confirmation.

| Parameter | Theoretical Value for [C₁₄H₆Cl₅N+H]⁺ |

| Molecular Formula | C₁₄H₆Cl₅N |

| Nominal Mass | 379 |

| Monoisotopic Mass | 378.90456 |

| M+1 Isotopic Abundance | 15.68% |

| M+2 Isotopic Abundance | 162.15% |

| M+3 Isotopic Abundance | 26.35% |

| M+4 Isotopic Abundance | 105.34% |

Structure Reactivity/interaction Relationship Studies

Theoretical Structure-Reactivity Relationship (SRR) Analysis for Perchlorophenyl Indole (B1671886)

Theoretical analyses of 4-(perchlorophenyl)-1H-indole suggest that its reactivity is governed by a complex interplay of electronic and steric effects originating from the perchlorophenyl substituent. The indole ring is an electron-rich aromatic system, typically prone to electrophilic substitution, with the C3 position being the most reactive site. However, the introduction of the perchlorophenyl group at C4 is anticipated to significantly modulate this intrinsic reactivity.

The five chlorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect (-I), which deactivates the entire molecule towards electrophilic attack. This deactivation is expected to be more pronounced on the benzene (B151609) portion of the indole nucleus due to proximity. Furthermore, the bulky nature of the perchlorophenyl group introduces considerable steric hindrance around the C4 and C5 positions, potentially directing incoming electrophiles to other accessible sites or impeding reactions altogether. The N-H bond of the indole ring remains a key site for substitution reactions, a common characteristic for many indole derivatives. chemrxiv.org

| Feature | Predicted Influence on Reactivity |

| Indole Nucleus | Intrinsically electron-rich, predisposing to electrophilic substitution. |

| Perchlorophenyl Group | Strong -I effect deactivates the ring system towards electrophiles. |

| Steric Hindrance | The bulky substituent at C4 sterically hinders reactions at adjacent positions. |

| N-H Bond | Remains a reactive site for substitution, typical of indole chemistry. |

Computational Studies on Molecular Interactions and Binding Affinities

Computational modeling, including molecular docking and molecular dynamics simulations, provides valuable insights into the non-covalent interactions that govern the binding of this compound with biological targets. researchgate.netmdpi.com These studies are crucial for understanding its potential pharmacological profile. The perchlorophenyl moiety is expected to be a dominant factor in these interactions.

The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic center (the σ-hole) and interacts with a nucleophilic site on a receptor. This interaction can significantly contribute to the binding affinity and selectivity of the compound. Additionally, the aromatic rings of both the indole and the perchlorophenyl group can engage in π-π stacking and hydrophobic interactions with complementary residues in a binding pocket. researchgate.net

Computational approaches like Density Functional Theory (DFT) can be employed to calculate the molecular electrostatic potential (MEP) surface, which helps in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting the most probable sites for intermolecular interactions. researchgate.net

| Interaction Type | Potential Role in Binding |

| Halogen Bonding | Chlorine atoms can form directional interactions with nucleophilic sites. |

| π-π Stacking | The two aromatic systems can interact with aromatic residues of a target. |

| Hydrophobic Interactions | The overall lipophilicity of the molecule can drive binding to nonpolar pockets. |

Influence of Halogenation on Electronic and Steric Factors Governing Chemical Behavior

The extensive chlorination of the phenyl ring in this compound has profound consequences for its electronic and steric properties, which in turn dictate its chemical behavior.

Steric Effects: The perchlorophenyl group is exceptionally bulky. This steric bulk can hinder the approach of reactants to the C4 and C5 positions of the indole ring. Consequently, reactions that would typically occur at these positions in other indole derivatives may be slowed down or prevented entirely. This steric hindrance can also influence the conformational preferences of the molecule, affecting how it fits into the active site of a biological target. nih.gov The interplay between these steric and electronic effects is a key determinant of the molecule's reactivity profile. nih.gov

| Factor | Description | Impact on Chemical Behavior |

| Electronic | Strong inductive electron withdrawal by five chlorine atoms. | Deactivation of the indole ring towards electrophilic substitution. |

| Steric | Significant bulk from the perchlorophenyl group. | Hindrance of reactions at positions adjacent to C4; influences molecular conformation. |

Comparative Analysis of Reactivity with Other Substituted Indole Systems

To better understand the unique chemical properties of this compound, it is useful to compare its expected reactivity with that of other substituted indoles.

Compared to electron-donating group (EDG)-substituted indoles (e.g., 5-methoxyindole), this compound is expected to be significantly less reactive towards electrophiles. The methoxy (B1213986) group in 5-methoxyindole (B15748) increases the electron density of the indole ring, enhancing its nucleophilicity and facilitating electrophilic substitution. rsc.org

In comparison to other halogenated indoles , the degree of halogenation is a critical factor. For instance, a monochloro- or monobromoindole (e.g., 5-chloroindole (B142107) or 5-bromoindole) would experience a lesser degree of electronic deactivation. rsc.org The perchlorophenyl substituent represents an extreme case of halogen-induced deactivation. While single halogen substitutions can sometimes enhance specific biological activities, the effect of perchlorination is likely to be more dramatic in altering the fundamental reactivity of the indole core. nih.gov

The reactivity can also be contrasted with indoles bearing other phenyl substituents, such as 2-(4-fluorophenyl)indole . nih.gov While the fluorophenyl group is also electron-withdrawing, the effect of five chlorine atoms is substantially greater. Furthermore, the steric profile of a perchlorophenyl group is considerably more imposing than that of a monofluorophenyl group.

| Compound | Substituent Effect | Expected Reactivity towards Electrophiles |

| This compound | Strong -I, large steric hindrance | Significantly decreased |

| 5-Methoxyindole | Strong +R, -I | Significantly increased |

| 5-Chloroindole | -I, +R | Moderately decreased |

| 2-(4-Fluorophenyl)indole | -I, +R | Decreased |

Based on a thorough review of available scientific literature, there is no specific information regarding the advanced applications of the chemical compound “this compound” in the areas outlined in your request. Research and documentation concerning its use in catalysis, ligand design, materials science, or its optical and polymer chemistry applications could not be located.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on "this compound" and the specified subsections. The available data discusses indole derivatives more broadly or other halogenated analogs, which falls outside the explicit scope of your instructions.

Advanced Applications in Chemical Research and Future Perspectives

Emerging Research Directions in Indole (B1671886) Chemistry

Novel Synthetic Methodologies and Green Chemistry Approaches for Indoles

The synthesis of indole derivatives has evolved significantly, moving from classical methods like the Fischer and Leimgruber-Batcho syntheses towards more efficient and environmentally benign strategies. Modern research emphasizes catalytic approaches and green chemistry principles to reduce waste, shorten reaction times, and improve yields. benthamdirect.com

Catalytic and Green Synthetic Strategies:

Recent advancements focus on methodologies that are atom-economical and avoid harsh reaction conditions. Microwave-assisted synthesis, for instance, has emerged as a rapid, efficient, and eco-friendly technique for preparing indole derivatives. tandfonline.comtandfonline.com These methods often result in high yields and shorter reaction times compared to conventional heating. benthamdirect.comresearchgate.net Other green approaches include the use of ultrasound, ionic liquids, water as a solvent, nanocatalysts, and solvent-free reaction conditions. benthamdirect.comresearchgate.net

For the synthesis of aryl-indoles, palladium-catalyzed cross-coupling reactions are pivotal. While specific methods for 4-(Perchlorophenyl)-1H-indole are not extensively detailed in the literature, analogous syntheses of 2-(4-chlorophenyl)-1H-indole often involve condensation reactions. For example, 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole can be synthesized through the condensation of indole and 4-chlorobenzaldehyde (B46862) in glacial acetic acid. researchgate.net This suggests that a plausible route to the target compound could involve coupling an appropriate indole precursor with a perchlorophenyl-containing reactant.

The table below summarizes various green synthetic methods applicable to the synthesis of complex indole derivatives.

| Method | Catalyst/Medium | Key Advantages | Typical Reaction | Ref |

| Microwave Irradiation | Various catalysts or solvent-free | Rapid, high yield, energy efficient | Fischer-Indole Synthesis | tandfonline.comresearchgate.net |

| Ultrasound | Various | Enhanced reaction rates, improved yields | Synthesis of 3-substituted indoles | benthamdirect.comresearchgate.net |

| Ionic Liquids | Recyclable catalyst/solvent | Environmentally benign, high efficiency | General indole synthesis | benthamdirect.comresearchgate.net |

| Water as Solvent | Surfactants (e.g., SDS) | Green, inexpensive, safe | Condensation reactions | nih.gov |

| Nanocatalysis | Metal nanoparticles | High activity, recyclability | Cross-coupling reactions | benthamdirect.comresearchgate.net |

Advanced Computational and Theoretical Chemistry Studies on Complex Indole Systems

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of complex molecules like halogenated indoles. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to study molecular geometries, interaction energies, and electronic spectra. mdpi.comaip.org

Theoretical Analysis of Indole Interactions:

Studies on indole and its analogs reveal how heteroatom substitution and intermolecular interactions influence their behavior. For instance, ab initio calculations have been used to characterize the interaction between indole-like molecules and small molecules like water and hydrogen sulfide. aip.orgnih.gov These studies show that both π-type (where the small molecule interacts with the aromatic cloud) and σ-type (in-plane) complexes can form, with the nature of the interaction being highly dependent on the heteroatoms present. aip.orgnih.gov For the indole-water complex, the σ-type interaction is significantly more stable. nih.gov The primary forces governing these interactions are electrostatic and dispersion forces. nih.gov

Further theoretical investigations have explored ternary complexes involving indole, a cation, and an anion. rsc.org These studies are crucial for understanding the behavior of indoles in biological environments. The results indicate that the strong attraction between the cation and anion dominates the geometric and energetic features of the complex. rsc.org